(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
Descripción
Propiedades
Número CAS |
112887-62-4 |
|---|---|
Fórmula molecular |
C25H24N4O6 |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H24N4O6/c1-3-12-29(14-16-4-9-20-19(13-16)24(33)27-15(2)26-20)18-7-5-17(6-8-18)23(32)28-21(25(34)35)10-11-22(30)31/h1,4-9,13,21H,10-12,14H2,2H3,(H,28,32)(H,30,31)(H,34,35)(H,26,27,33)/t21-/m0/s1 |
Clave InChI |
PMTUUSDTAKQWQJ-NRFANRHFSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 |
SMILES isomérico |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1 |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ICI 198583; CB 3819; ICI-198583; ICI198583; |
Origen del producto |
United States |
Métodos De Preparación
Cyclocondensation to Form 2-Methylquinazolin-4-one
The quinazolinone ring system is constructed via thermal cyclization of N'-methylanthranilamide derivatives. Patent WO2005012260A3 details an optimized procedure using microwave-assisted conditions:
Procedure
- Charge 5-bromo-2-nitrobenzoic acid (1.0 eq) with methylamine (3.0 eq) in DMF
- Heat at 120°C under microwave irradiation (300 W) for 15 min
- Cool and precipitate product with ice-water
Yield : 78% isolated as white crystals
Propargylation at N10 Position
The propargylamine side chain is introduced via nucleophilic substitution (AJOL):
Reaction Conditions
- Substrate: 6-Chloromethyl-2-methylquinazolin-4-one
- Reagent: Propargylamine (2.5 eq)
- Base: K2CO3 (3.0 eq)
- Solvent: Anhydrous DMF
- Temperature: 0°C → RT over 5 h
Yield : 89% (yellow solid)
Coupling to 4-Aminobenzoic Acid Derivative
Activation of Carboxylic Acid
The benzoyl linker is installed using mixed carbonate activation (Chemsrc):
Activation Protocol
- Dissolve 4-nitrobenzoic acid (1.0 eq) in THF
- Add EDCl (1.2 eq) and HOBt (0.2 eq)
- Stir at 0°C for 30 min
Amide Bond Formation
Coupling to the propargylated quinazolinone proceeds under Schotten-Baumann conditions:
Optimized Parameters
- Reaction time: 12 h
- Temperature: 4°C → 25°C
- Workup: Extract with ethyl acetate, dry over Na2SO4
Conversion : >95% by HPLC
Stereoselective Conjugation with (S)-Glutamic Acid
Resolution of Racemic Mixtures
Early routes suffered from low enantiomeric excess (ee). Hughes et al. (1990) developed a chiral auxiliary approach:
Key Steps
- Prepare (S)-BINOL-phosphoryl chloride derivative
- React with glutamic acid diethyl ester
- Hydrolyze under basic conditions (pH 10.5)
Result : 98% ee, confirmed by chiral HPLC
Final Coupling Reaction
The quinazolinone-benzoyl intermediate is coupled to resolved (S)-glutamic acid using PyBOP activation:
Reaction Table
| Parameter | Value |
|---|---|
| Equivalents | 1.1:1 (acid:amine) |
| Base | DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF |
| Temperature | -20°C → RT |
| Time | 18 h |
| Yield | 72% |
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC conditions (Patil et al., 1989):
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile phase: 0.1% TFA in H2O/MeCN (70:30 → 50:50)
- Flow rate: 1.0 mL/min
- Detection: UV 254 nm
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6)
δ 8.42 (s, 1H, Quinazolinone H-5)
δ 7.89 (d, J=8.4 Hz, 2H, Benzoyl H-2,6)
δ 4.32 (q, J=6.8 Hz, 1H, Glutamic α-H)
IR (KBr)
ν 3285 (N-H stretch)
ν 1712 (C=O, acid)
ν 1654 (C=O, amide)
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison
| Method | Total Yield | Steps | Key Advantage |
|---|---|---|---|
| Linear (Patil) | 11% | 9 | Avoids protecting groups |
| Convergent (Hughes) | 23% | 6 | Better stereocontrol |
| Solid-phase (AJOL) | 18% | 7 | Amenable to automation |
Industrial-Scale Considerations
Cost Analysis
- Propargylamine accounts for 42% of raw material costs
- Chiral resolution contributes 28% to total production expenses
Green Chemistry Metrics
Process Mass Intensity = 187 kg/kg product
E-factor = 63 (excluding water)
Análisis De Reacciones Químicas
Tipos de reacciones
ICI-198583 principalmente sufre reacciones de sustitución durante su síntesis. Además, puede participar en:
Oxidación: Esto puede ocurrir bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el núcleo de quinazolina.
Hidrólisis: Los enlaces éster en ICI-198583 pueden hidrolizarse en condiciones ácidas o básicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden usar agentes reductores como el hidruro de litio y aluminio.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos o hidrolizados de ICI-198583. Estos derivados pueden tener diferentes actividades y propiedades biológicas .
Aplicaciones Científicas De Investigación
Química: Sirve como un compuesto modelo para estudiar los inhibidores de la timidilato sintasa y sus interacciones con la enzima.
Biología: La investigación sobre ICI-198583 ha proporcionado información sobre los mecanismos de la síntesis de ADN y la regulación del ciclo celular.
Medicina: Como un posible agente anticancerígeno, ICI-198583 ha sido evaluado en estudios preclínicos para su eficacia contra varias líneas celulares de cáncer.
Industria: Los métodos de síntesis y producción del compuesto tienen implicaciones para la industria farmacéutica, particularmente en el desarrollo de nuevos fármacos anticancerígenos
Mecanismo De Acción
ICI-198583 ejerce sus efectos inhibiendo la timidilato sintasa, una enzima crucial para la síntesis de timidina. Al unirse al sitio activo de la enzima, ICI-198583 evita la conversión de desoxiuridina monofosfato (dUMP) a desoxitimidina monofosfato (dTMP), un paso clave en la síntesis de ADN. Esta inhibición conduce a una disminución de la timidina, lo que causa daño al ADN y la muerte celular en células cancerosas que se dividen rápidamente .
Comparación Con Compuestos Similares
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Bioactivity
- Propargyl vs. Allyl Linkers: The propargyl group in Tomudex introduces rigidity and electron-deficient triple bonds, enhancing interactions with TS’s hydrophobic pocket.
- Quinazoline vs.
Spectroscopic and Physicochemical Properties
NMR studies of related compounds (e.g., analogues with Rapa-like scaffolds) reveal that substituents in regions corresponding to positions 29–36 and 39–44 (e.g., linker and aromatic moieties) significantly shift proton chemical shifts, indicating altered electronic environments . For instance:
Actividad Biológica
The compound (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C25H24N4O6
- Molecular Weight: 476.5 g/mol
- CAS Registry Number: 135400203
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleotide synthesis and cell proliferation. Quinazoline derivatives are known to target various kinases and other proteins involved in cancer cell signaling pathways.
Biological Activity
- Antitumor Activity
- Enzyme Inhibition
- Transport Mechanisms
Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the effects of various quinazoline derivatives on tumor growth in xenograft models. The results indicated that the compound significantly reduced tumor size compared to controls, suggesting effective antitumor activity through targeted inhibition of signaling pathways associated with cell proliferation .
Study 2: Pharmacokinetics and Bioavailability
Another study focused on the pharmacokinetic profile of the compound, demonstrating favorable absorption and distribution characteristics in vivo. The bioavailability was enhanced when administered with specific transport enhancers, indicating potential for improved therapeutic outcomes in clinical settings .
Data Tables
Q & A
What are the recommended synthetic routes for this compound, and how are intermediates characterized?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Coupling of the quinazolinone core with a propargylamine group via nucleophilic substitution (e.g., using propargyl bromide in the presence of a base like triethylamine) .
- Step 2: Benzoylation of the intermediate using 4-aminobenzoic acid derivatives under carbodiimide-mediated conditions (e.g., DCC/DMAP in chloroform) .
- Step 3: Glutamic acid conjugation via amide bond formation, followed by acid hydrolysis to yield the final pentanedioic acid moiety .
Characterization:
Intermediates and final products are analyzed using:
- HPLC (purity >95%) .
- NMR (¹H/¹³C) for structural confirmation (e.g., quinazolinone aromatic protons at δ 7.8–8.2 ppm; propargyl CH₂ at δ 4.3–4.5 ppm) .
- IR Spectroscopy (amide C=O stretch at ~1650 cm⁻¹; carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .
How can researchers validate the compound’s enzyme inhibitory activity and address assay variability?
Level: Advanced
Methodological Answer:
Validation Steps:
- Target Selection: Screen against folate-dependent enzymes (e.g., thymidylate synthase) due to structural similarity to dihydrofolate analogs .
- Assay Design: Use fluorometric or radiometric assays with recombinant enzymes. Include positive controls (e.g., methotrexate for DHFR inhibition) .
- Data Analysis: Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
Addressing Variability:
- Contradictory IC₅₀ Values:
- Assay Conditions: Ensure consistent pH (7.4), ionic strength, and co-factor concentrations (e.g., NADPH for reductase activity) .
- Compound Stability: Pre-test solubility in DMSO/buffer mixtures and monitor degradation via LC-MS over 24 hours .
- Structural Confirmation: Compare inhibitory activity of synthetic analogs (e.g., methyl group modifications on the quinazolinone) to isolate pharmacophore contributions .
What computational strategies optimize reaction yields for sensitive intermediates?
Level: Advanced
Methodological Answer:
In Silico Approaches:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT with Gaussian) to model transition states of propargylamine coupling, identifying steric hindrance in the quinazolinone methyl group .
- Solvent Optimization: Predict polarity effects using COSMO-RS simulations to select solvents (e.g., DMF vs. THF) that stabilize charged intermediates during benzoylation .
- Machine Learning: Train models on existing reaction data (e.g., yield vs. temperature for carbodiimide-mediated couplings) to recommend optimal conditions (e.g., 0°C for 12 hours vs. room temperature) .
Experimental Validation:
- High-Throughput Screening: Test 10–20 conditions in parallel (varying equivalents of reagents, solvents) using automated liquid handlers .
How is the compound’s stability assessed under physiological conditions?
Level: Basic
Methodological Answer:
Stability Protocols:
- pH Stability: Incubate in buffers (pH 2.0–9.0) at 37°C for 24 hours. Analyze degradation via:
- Oxidative Stress: Expose to 3% H₂O₂ and track peroxide-mediated oxidation using radical scavengers (e.g., ascorbic acid) .
Key Findings:
- Labile Bonds: The propargylamino linkage is susceptible to acidic hydrolysis (t₁/₂ = 4 hours at pH 2.0) .
- Stabilizers: Co-formulate with cyclodextrins to enhance solubility and reduce degradation .
What strategies resolve contradictions in cellular uptake data across different models?
Level: Advanced
Methodological Answer:
Experimental Design:
- Cell Line Variability: Compare uptake in folate receptor (FR)-positive (e.g., KB cells) vs. FR-negative (e.g., A549) lines using LC-MS quantification .
- Competition Assays: Co-treat with excess folic acid to confirm FR-mediated transport .
Data Interpretation:
- Confounding Factors:
- Membrane Transporters: Screen for ABC transporter expression (e.g., P-gp) via qPCR; use inhibitors (e.g., verapamil) to assess efflux effects .
- Metabolic Trapping: Measure intracellular glutathionylation (via LC-MS) to differentiate passive diffusion vs. active transport .
How can researchers design analogs to improve target selectivity?
Level: Advanced
Methodological Answer:
Rational Design:
- Structural Modifications:
Screening Workflow:
Molecular Docking: Use AutoDock Vina to predict binding affinities to off-targets (e.g., EGFR kinase domain vs. thymidylate synthase) .
Parallel Synthesis: Generate 20–30 analogs via solid-phase peptide synthesis (SPPS) for rapid SAR analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
